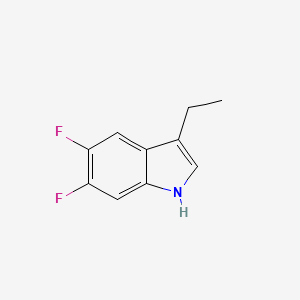![molecular formula C11H13NOS B13707369 1-[3-(Methylthio)phenyl]-2-pyrrolidinone](/img/structure/B13707369.png)
1-[3-(Methylthio)phenyl]-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylthio)phenyl]-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group substituted with a methylthio group. Pyrrolidinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylthio)phenyl]-2-pyrrolidinone typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine, which is then reduced to form the corresponding amine. This amine undergoes cyclization under acidic or basic conditions to yield the desired pyrrolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Methylthio)phenyl]-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, halogenated derivatives.
Applications De Recherche Scientifique
1-[3-(Methylthio)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Methylthio)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-[3-(Methylthio)phenyl]-2-pyrrolidinone can be compared with other pyrrolidinone derivatives, such as:
1-Phenyl-2-pyrrolidinone: Lacks the methylthio group, which may result in different biological activities and chemical reactivity.
1-[3-(Methylthio)phenyl]-2-pyrrolidone: Similar structure but with different substituents on the phenyl ring, leading to variations in properties and applications.
The uniqueness of this compound lies in the presence of the methylthio group, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13NOS |
|---|---|
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NOS/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 |
Clé InChI |
RHSDENLUFOISFI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)


![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)





![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
